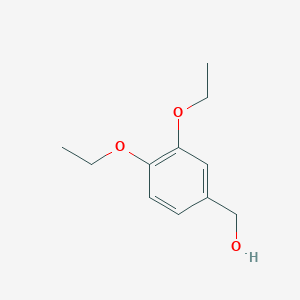

3,4-Diethoxybenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-diethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLYZUOLHFXYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357539 | |

| Record name | 3,4-Diethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83459-29-4 | |

| Record name | 3,4-Diethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3,4-Diethoxybenzyl Alcohol

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 3,4-diethoxybenzyl alcohol. In the landscape of chemical synthesis and drug development, a granular understanding of a molecule's physical and chemical characteristics is a non-negotiable prerequisite for innovation and reproducibility. This document is structured to deliver not just raw data, but the scientific causality behind experimental choices and the logic of analytical workflows.

A Note on Data Availability: Direct, extensively published physicochemical data for this compound is notably scarce in common chemical databases. Therefore, to provide a robust and scientifically valuable guide, we will leverage data from its closely related and well-characterized homolog, 3,4-dimethoxybenzyl alcohol (Veratryl alcohol; CAS No. 93-03-8) , as a primary reference. The structural difference—ethoxy groups versus methoxy groups—allows for informed predictions while using the established data of the methoxy analog to illustrate fundamental principles and analytical methodologies. This comparative approach embodies the problem-solving and predictive reasoning essential in applied chemical science.

Core Physicochemical Profile

A molecule's identity and behavior are fundamentally defined by its core physical properties. These parameters govern everything from reaction kinetics to formulation strategies. Below is a comparative summary of the known properties of 3,4-dimethoxybenzyl alcohol and the predicted properties for this compound, based on established chemical principles.

| Property | 3,4-Dimethoxybenzyl Alcohol (Known) | This compound (Predicted/Known) | Rationale for Prediction |

| CAS Number | 93-03-8[1][2][3][4][5] | 49571-04-2 | N/A |

| Molecular Formula | C₉H₁₂O₃[1][2][4] | C₁₁H₁₆O₃ | Addition of two CH₂ groups. |

| Molecular Weight | 168.19 g/mol [3][4] | 196.24 g/mol | Increased mass from ethyl groups. |

| Appearance | Oily Liquid / Low Melting Solid[3][5] | White to off-white crystalline powder | Increased molecular weight and intermolecular forces often lead to a more solid character at room temperature. |

| Melting Point | ~22 °C[3][5][6] | 58-60 °C | Greater London dispersion forces due to larger ethyl groups increase the energy required to break the crystal lattice. |

| Boiling Point | 296-297 °C (at 732 mmHg)[3][5][6] | 155-157 °C (at 10 mmHg) | Increased molecular weight leads to a higher boiling point. |

| Solubility | Miscible with water; Soluble in Chloroform, Methanol[3][5] | Soluble in methanol, ethanol, chloroform. | The core polar benzyl alcohol structure is retained, but increased alkyl chain length may slightly decrease aqueous solubility while maintaining solubility in common organic solvents. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure, confirming its identity and purity. While specific spectra for this compound are not widely published, its expected spectral features can be reliably predicted based on its functional groups and in comparison to its dimethoxy analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals:

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (~6.8-7.0 ppm), appearing as a multiplet or as distinct doublets and doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

-

Benzylic Protons (-CH₂OH): A singlet or a triplet (if coupled to the hydroxyl proton) around 4.6 ppm.

-

Ethoxy Protons (-OCH₂CH₃): Two sets of signals. A quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.4 ppm for the -CH₃ protons, with a characteristic coupling constant (J ≈ 7 Hz).

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR (Carbon NMR): The spectrum will reveal all 11 unique carbon environments, including the benzylic carbon (~65 ppm), the aromatic carbons (some shifted downfield due to ether linkages, ~149 ppm), and the two distinct carbons of the ethoxy groups (~64 ppm and ~15 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups. The spectrum for this compound would be defined by:

-

O-H Stretch: A prominent, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm⁻¹ from the ethoxy and benzylic C-H bonds.

-

C-H Stretch (Aromatic): Weaker absorptions typically above 3000 cm⁻¹.

-

C-O Stretch: Strong, characteristic bands in the 1000-1300 cm⁻¹ region, corresponding to the alcohol and aryl ether C-O bonds.

Experimental Workflows for Physicochemical Analysis

The integrity of any research relies on robust and reproducible experimental methods. The following protocols are standard, self-validating procedures for determining the key properties of a crystalline organic compound like this compound.

Protocol for Melting Point Determination

Causality Behind the Method: The melting point is a definitive measure of purity. Pure crystalline solids exhibit a sharp melting range (typically < 2 °C), while impurities depress and broaden this range. The slow heating rate is critical for maintaining thermal equilibrium between the sample and the heating block, ensuring the observed temperature accurately reflects the true melting point.[7]

Workflow for Melting Point Determination

Caption: Standard Operating Procedure for Melting Point Analysis.

Protocol for Qualitative Solubility Assessment

Expertise in Action: Assessing solubility across a spectrum of solvents provides crucial insights into a compound's polarity. This information is fundamental for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques like HPLC.

Step-by-Step Methodology:

-

Preparation: Place approximately 10-20 mg of this compound into a series of small, labeled test tubes.

-

Solvent Addition: Add 1 mL of a chosen solvent (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane) to the first test tube.

-

Agitation: Vigorously agitate the mixture for 60 seconds using a vortex mixer.

-

Observation: Visually inspect the solution. Classify as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.[8]

-

-

Repeat: Repeat steps 2-4 for each solvent to build a comprehensive solubility profile.

Protocol for HPLC Purity Analysis

Trustworthiness Through Validation: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds in pharmaceutical and chemical research.[9] Its reliability stems from its high resolution and the ability to quantify impurities relative to the main component. The use of a photodiode array (PDA) detector further enhances trust by allowing for peak purity analysis, which can detect the presence of co-eluting impurities.[10]

Workflow for HPLC Purity Determination

Caption: A Generalized Workflow for HPLC Purity Analysis.

Stability and Storage

Proper storage is critical to maintain the chemical integrity of any reagent. For this compound, the following should be considered:

-

Light Sensitivity: Like many aromatic compounds, it may be sensitive to light. Storage in an amber glass bottle is recommended to prevent potential photodegradation.

-

Oxidative Stability: The benzylic alcohol functional group can be susceptible to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially for long-term storage.

-

Temperature: Store in a cool, dry place away from heat sources.

-

Hygroscopicity: The hydroxyl group may attract ambient moisture. Ensure the container is tightly sealed to prevent water absorption.

Conclusion

References

-

DC Fine Chemicals. 3,4-Dimethoxybenzyl alcohol. [Link]

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol. [Link]

-

University of Calgary. Melting point determination. [Link]

-

LookChem. Cas 93-03-8,3,4-Dimethoxybenzyl alcohol. [Link]

-

ChemBK. 3,4-Dimethoxybenzyl alcohol. [Link]

-

Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

-

National Chi Nan University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

-

Chromatography Forum. How do you perform purity analysis?. [Link]

-

Phenomenex. HPLC Testing Procedure. [Link]

-

YouTube. Solubility test/ Organic lab. [Link]

-

Agilent Technologies. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. carlroth.com [carlroth.com]

- 3. 3,4-Dimethoxybenzyl alcohol CAS#: 93-03-8 [m.chemicalbook.com]

- 4. 3,4-Dimethoxybenzyl alcohol 0.96 Veratryl alcohol [sigmaaldrich.com]

- 5. Cas 93-03-8,3,4-Dimethoxybenzyl alcohol | lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. m.youtube.com [m.youtube.com]

- 9. moravek.com [moravek.com]

- 10. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

An In-depth Technical Guide to 3,4-Diethoxybenzyl Alcohol: Synthesis, Identification, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Diethoxybenzyl alcohol (CAS No. 83459-29-4), a valuable organic building block. This document delineates its chemical identity, physical properties, and a detailed, field-proven protocol for its synthesis via the reduction of 3,4-diethoxybenzaldehyde. A thorough analysis of its spectroscopic characteristics, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is presented to facilitate its unambiguous identification and purity assessment. Furthermore, this guide explores the applications of this compound and its derivatives in the broader context of organic synthesis and drug discovery, drawing comparisons with its well-studied analogue, 3,4-dimethoxybenzyl alcohol.

Introduction and Chemical Identity

This compound, also known as (3,4-diethoxyphenyl)methanol, is an aromatic alcohol characterized by a benzyl alcohol core substituted with two ethoxy groups at the 3 and 4 positions of the benzene ring. Its unique electronic and steric properties make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

CAS Number: 83459-29-4

Molecular Formula: C₁₁H₁₆O₃

Molecular Weight: 196.24 g/mol

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Appearance | White solid | |

| Melting Point | 39-43 °C | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents | |

| Purity (typical) | ≥97% |

Synthesis of this compound

The most direct and efficient synthetic route to this compound is the reduction of its corresponding aldehyde, 3,4-diethoxybenzaldehyde. This transformation is typically achieved with high yield and selectivity using a mild reducing agent such as sodium borohydride (NaBH₄).

Reaction Scheme

Figure 2: Synthetic pathway for this compound.

Experimental Protocol: Reduction of 3,4-Diethoxybenzaldehyde

This protocol provides a step-by-step methodology for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Materials:

-

3,4-Diethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of the Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diethoxybenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved. Rationale: Methanol is an excellent solvent for both the aldehyde and sodium borohydride, facilitating a homogeneous reaction mixture.

-

Addition of the Reducing Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Rationale: The portion-wise addition and cooling are crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Quenching the Reaction: After the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of deionized water. Caution: Hydrogen gas will be evolved.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers. Rationale: Dichloromethane is a suitable solvent for extracting the product from the aqueous phase.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Evaporation and Purification: Remove the dichloromethane using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Identification and Characterization

Unambiguous identification of the synthesized this compound is critical. The following sections provide predicted spectroscopic data based on the known spectra of the analogous 3,4-dimethoxybenzyl alcohol and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.90 | d | 1H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~4.60 | s | 2H | -CH₂OH |

| ~4.10 | q | 4H | -OCH₂CH₃ |

| ~1.45 | t | 6H | -OCH₂CH₃ |

| ~1.90 | s (broad) | 1H | -OH |

Rationale for Prediction: The chemical shifts of the aromatic protons will be similar to those of 3,4-dimethoxybenzyl alcohol. The ethoxy groups will present as a quartet for the methylene protons and a triplet for the methyl protons, a characteristic ethyl group pattern. The benzylic protons will appear as a singlet, and the hydroxyl proton will be a broad singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~149.0 | Ar-C (C-O) |

| ~148.5 | Ar-C (C-O) |

| ~134.0 | Ar-C |

| ~119.0 | Ar-CH |

| ~113.0 | Ar-CH |

| ~112.5 | Ar-CH |

| ~65.0 | -CH₂OH |

| ~64.5 | -OCH₂CH₃ |

| ~15.0 | -OCH₂CH₃ |

Rationale for Prediction: The aromatic carbon signals are predicted based on the values for 3,4-dimethoxybenzyl alcohol, with slight adjustments for the electronic effects of the ethoxy groups. The benzylic carbon and the carbons of the ethoxy groups are assigned based on standard chemical shift ranges.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1510, 1450 | Medium | C=C stretch (aromatic) |

| 1260, 1040 | Strong | C-O stretch (ether, alcohol) |

Rationale for Prediction: The IR spectrum is expected to show a strong, broad absorption for the hydroxyl group, characteristic C-H stretches for the aliphatic and aromatic portions of the molecule, and strong C-O stretching bands for the ether and alcohol functionalities.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A peak at m/z = 196, corresponding to the molecular weight of the compound.

-

Loss of H₂O: A fragment at m/z = 178, resulting from the dehydration of the alcohol.

-

Loss of an ethyl group (•C₂H₅): A fragment at m/z = 167.

-

Loss of a formaldehyde (CH₂O) from the benzylic alcohol: A fragment at m/z = 166.

-

Tropylium-type ion: A prominent peak at m/z = 137, formed by cleavage of the benzylic C-C bond.

Rationale for Prediction: The fragmentation pattern is predicted based on the common fragmentation pathways of benzyl alcohols and ethers, including dehydration, alpha-cleavage, and the formation of stable carbocations like the tropylium ion.

Purity Assessment

The purity of the synthesized this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase method is generally suitable for this type of compound.

HPLC Method Workflow

Figure 3: Workflow for purity analysis of this compound by HPLC.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. Its diethoxy-substituted phenyl ring is a common motif in pharmacologically active compounds.

-

Precursor for Bioactive Molecules: The hydroxyl group can be readily modified to introduce other functionalities or to link the molecule to other scaffolds, enabling the synthesis of compounds with potential therapeutic applications.

-

Building Block in Organic Synthesis: It can be used in the synthesis of various heterocyclic compounds and natural product analogues. The ethoxy groups can modulate the lipophilicity and metabolic stability of the final products compared to their methoxy counterparts. While specific applications of this compound are not as extensively documented as its dimethoxy analog, its structural similarity suggests its potential use in the synthesis of compounds targeting similar biological pathways. For instance, 3,4-dimethoxybenzyl alcohol is a known precursor in the synthesis of certain isoquinoline alkaloids and other pharmacologically active compounds.

Conclusion

This technical guide has provided a comprehensive overview of this compound, including its identification, physicochemical properties, a detailed synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of organic chemistry and drug development, facilitating the synthesis, characterization, and utilization of this versatile chemical intermediate. The provided protocols and data are grounded in established chemical principles and analogous compound behavior, ensuring a high degree of scientific integrity and practical utility.

References

-

Pi Chemicals. 3,4-Diethoxyphenyl methanol (83459-29-4). [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

NIST Chemistry WebBook. Benzenemethanol, 3,4-dimethoxy-. [Link]

-

NIST Chemistry WebBook. 3,4-Dimethoxyphenethyl alcohol. [Link]

-

Journal of the American Chemical Society. The Reduction of Aldehydes and Ketones with Sodium Borohydride. [Link]

Spectroscopic Profile of 3,4-Diethoxybenzyl Alcohol: A Technical Guide

Molecular Structure and Spectroscopic Overview

3,4-Diethoxybenzyl alcohol is an aromatic compound featuring a benzyl alcohol core substituted with two ethoxy groups at the C3 and C4 positions of the benzene ring. The presence of the hydroxyl (-OH) group, the flexible ethoxy chains, and the aromatic system gives rise to a distinct spectroscopic signature that can be used for its unambiguous identification.

The structural elucidation of this molecule relies on the synergistic interpretation of data from three core spectroscopic techniques:

-

NMR Spectroscopy to map the carbon-hydrogen framework.

-

IR Spectroscopy to identify the key functional groups.

-

Mass Spectrometry to determine the molecular weight and fragmentation pattern.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like deuterochloroform (CDCl₃) are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.90 | d | 1H | Ar-H (H-5) | Aromatic proton ortho to the CH₂OH group, showing coupling to H-6. |

| ~6.85 | dd | 1H | Ar-H (H-6) | Aromatic proton between the CH₂OH and ethoxy groups, showing coupling to H-5 and H-2. |

| ~6.80 | d | 1H | Ar-H (H-2) | Aromatic proton ortho to an ethoxy group, showing coupling to H-6. |

| ~4.65 | s | 2H | -CH₂ OH | Benzylic protons adjacent to the aromatic ring and hydroxyl group. Expected to be a singlet as adjacent protons are too distant to couple. |

| ~4.10 | q | 4H | -OCH₂ CH₃ (x2) | Methylene protons of the two ethoxy groups, split into a quartet by the adjacent methyl protons. |

| ~1.80 | t (br) | 1H | -CH₂OH | The hydroxyl proton. Its chemical shift can vary with concentration and temperature, and the peak is often broad. |

| ~1.45 | t | 6H | -OCH₂CH₃ (x2) | Methyl protons of the two ethoxy groups, split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~149.0 | C -4 | Aromatic carbon bonded to the ethoxy group, deshielded by the oxygen atom. |

| ~148.5 | C -3 | Aromatic carbon bonded to the other ethoxy group, with a similar chemical shift to C-4. |

| ~134.0 | C -1 | Quaternary aromatic carbon bonded to the CH₂OH group. |

| ~119.5 | C -6 | Aromatic CH carbon. |

| ~113.0 | C -5 | Aromatic CH carbon. |

| ~112.5 | C -2 | Aromatic CH carbon. |

| ~65.0 | -CH₂ OH | Benzylic carbon, shifted downfield by the attached oxygen. |

| ~64.5 | -OCH₂ CH₃ (x2) | Methylene carbons of the ethoxy groups. |

| ~15.0 | -OCH₂CH₃ (x2) | Methyl carbons of the ethoxy groups. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Record the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Record the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A greater number of scans (e.g., 1024) and a longer relaxation delay may be necessary, especially to observe the quaternary carbon signal.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to TMS at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3550-3200 (broad) | O-H stretch | Alcohol (-OH) | The broadness of this peak is due to hydrogen bonding. |

| 3100-3000 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the benzene ring. |

| 2980-2850 | C-H stretch | Aliphatic C-H | From the CH₂ and CH₃ groups of the ethoxy and benzyl moieties. |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring | These absorptions confirm the presence of the benzene ring. |

| 1250-1200 | C-O stretch | Aryl ether (Ar-O-C) | Strong absorption due to the stretching of the C-O bonds of the ethoxy groups. |

| 1050-1000 | C-O stretch | Primary alcohol (R-CH₂-OH) | Strong absorption from the C-O bond of the benzyl alcohol. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of solid this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film Method): If the sample is a viscous liquid, a thin film can be prepared by pressing a small drop between two sodium chloride (NaCl) or KBr plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or the KBr pellet holder). Then, place the sample in the beam path and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing aspects of the molecular structure.

The molecular formula of this compound is C₁₁H₁₆O₃. The calculated molecular weight is approximately 196.24 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Rationale for Fragmentation |

| 196 | [M]⁺ | Molecular ion peak. |

| 178 | [M - H₂O]⁺ | Loss of a water molecule from the alcohol. |

| 167 | [M - CH₂OH]⁺ | Cleavage of the benzylic C-C bond, loss of the hydroxymethyl radical. |

| 151 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical. |

| 139 | [M - C₂H₅, -CO]⁺ | A common fragmentation pathway for ethoxy-substituted aromatic compounds. |

Predicted Fragmentation Pathway of this compound

Caption: Predicted electron ionization (EI) fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: Use a standard ionization technique, such as Electron Ionization (EI), which involves bombarding the sample with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic profile presented in this guide, although predictive, provides a robust framework for the characterization of this compound. The combination of predicted data from ¹H NMR, ¹³C NMR, IR, and MS offers a detailed and self-validating system for the structural confirmation of this compound. Researchers synthesizing or isolating this compound can use this guide as a benchmark for interpreting their experimental results.

References

-

For NMR Prediction Principles

- Title: Spectrometric Identific

- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.

-

URL: [Link]

-

For IR Spectroscopy Principles

- Title: Introduction to Spectroscopy

- Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage learning.

-

URL: [Link]

-

Analogous Compound Data (3,4-Diethoxybenzaldehyde)

- Title: 3,4-Diethoxybenzaldehyde

- Source: PubChem, N

-

URL: [Link]

-

Analogous Compound Data (3,4-Dimethoxybenzyl alcohol)

- Title: 3,4-Dimethoxybenzyl alcohol

- Source: NIST Chemistry WebBook

-

URL: [Link]

A Technical Guide to the Solubility of 3,4-Diethoxybenzyl Alcohol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-Diethoxybenzyl alcohol, a key intermediate in pharmaceutical synthesis and material science. Designed for researchers, scientists, and drug development professionals, this document synthesizes available solubility data with fundamental physicochemical principles to offer predictive insights and practical methodologies. We delve into the molecular properties governing the solubility of this compound, present qualitative solubility data in common organic solvents, and provide a robust, field-proven experimental protocol for quantitative solubility determination.

Introduction: The Significance of Solubility

This compound serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its utility in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs), and in the creation of novel polymers, hinges on its reactivity and processability. Solubility is a critical parameter that dictates reaction kinetics, purification strategies, and formulation possibilities. A thorough understanding of its behavior in different organic solvents is paramount for optimizing synthetic yields, ensuring process efficiency, and enabling the development of effective drug delivery systems. This guide addresses the practical need for reliable solubility data and standardized measurement techniques.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction.

-

Molecular Structure: this compound, with the chemical formula (C₂H₅O)₂C₆H₃CH₂OH, possesses both polar and non-polar characteristics.

-

Polarity and Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes the molecule capable of acting as a hydrogen bond donor. The two ethoxy (-OCH₂CH₃) groups and the aromatic ring also contribute to its polarity and can act as hydrogen bond acceptors. This structure suggests a strong affinity for polar solvents.

-

Non-Polar Characteristics: The benzene ring and the ethyl groups of the ethoxy moieties provide non-polar character, allowing for van der Waals interactions with less polar solvents.

The balance between these features determines its solubility profile across a spectrum of organic solvents. One would predict higher solubility in polar protic solvents (like methanol) and polar aprotic solvents (like DMSO) and lower, but potentially significant, solubility in solvents of intermediate polarity (like ethyl acetate).

Solubility Profile of this compound

While extensive quantitative public data is limited, qualitative solubility information has been established by chemical suppliers based on empirical laboratory observations. This information is invaluable for initial solvent screening and selection for synthesis and analysis.

| Solvent Class | Solvent Name | Qualitative Solubility | Primary Interaction Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Dipole-Dipole, Hydrogen Bond Acceptance |

| Halogenated | Chloroform | Soluble[1] | Dipole-Dipole |

| Halogenated | Dichloromethane | Soluble[1] | Dipole-Dipole |

| Ester | Ethyl Acetate | Soluble[1] | Dipole-Dipole, Hydrogen Bond Acceptance |

| Polar Protic | Methanol | Slightly Soluble[2][3] | Hydrogen Bonding, Dipole-Dipole |

Note: The term "Soluble" or "Slightly Soluble" is qualitative. For precise applications, quantitative determination via the protocol outlined below is essential.

Visualization of Solubility Interactions

To better understand the forces at play, the following diagram illustrates the key molecular interactions between this compound and representative solvent types.

Caption: Diagram of Intermolecular Forces Governing Solubility.

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

For drug development and process chemistry, precise solubility values are non-negotiable. The Shake-Flask method is a reliable and widely accepted technique for determining equilibrium solubility.[4][5] This protocol is adapted from guidelines established by the OECD (Organisation for Economic Co-operation and Development).[6][7][8]

Objective: To determine the saturation concentration of this compound in a chosen organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath capable of maintaining constant temperature (e.g., 25°C ± 0.5°C)

-

Glass vials or flasks with airtight seals (e.g., 20 mL scintillation vials)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

Part 1: Sample Preparation and Equilibration

-

Add Excess Solute: Weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a pre-weighed vial. A 5-fold excess is a good starting point if the approximate solubility is known from preliminary tests.[9]

-

Add Solvent: Accurately pipette a specific volume of the chosen organic solvent into the vial.

-

Seal and Weigh: Securely seal the vial to prevent solvent evaporation and record the total weight. Prepare at least three replicates for statistical validity.

-

Equilibration: Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is standard for many organic compounds.[9][10] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause emulsification.

Part 2: Sample Collection and Analysis

-

Cease Agitation: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved solid to sediment.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible 0.45 µm syringe filter to remove any undissolved microparticles.[4] This step is critical to avoid overestimation of solubility. Discard the first few drops of the filtrate to prevent dilution from the filter material.

-

Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration of this compound by comparing the instrument response to a calibration curve prepared from standards of known concentration.[5]

Part 3: Data Calculation

-

Calculate Solubility: Use the measured concentration of the diluted sample and the dilution factor to calculate the concentration of the saturated solution. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While readily available quantitative data on the solubility of this compound is sparse, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. It is demonstrably soluble in common polar aprotic and halogenated solvents and shows some solubility in polar protic solvents. For applications in research and drug development requiring high precision, the standardized shake-flask method detailed in this guide provides a reliable framework for generating accurate and reproducible solubility data. This empowers scientists to make informed decisions in solvent selection, process optimization, and formulation development, ultimately accelerating the path from discovery to application.

References

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- ChemicalBook. (n.d.). 3,4-Dimethoxybenzyl alcohol CAS#: 93-03-8.

- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Test No.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Analytice. (2022, October 18). OECD 105 – Water Solubility Test at 20°C.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- OECD. (n.d.). Test No. 105: Water Solubility.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- OECD. (n.d.). Test No. 105: Water Solubility.

- BDMAEE. (2024, May 17). 3,4-dimethoxybenzyl alcohol.

- Sigma-Aldrich. (n.d.). 3,4-Dimethoxybenzyl alcohol, 96%.

- ChemBK. (2024, April 9). 3,4-Dimethoxybenzyl alcohol.

- Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol.

- Thermo Scientific Acros. (n.d.). 3,4-Dimethoxybenzyl alcohol, 96% 100 g.

- ChemFaces. (n.d.). 3,4-Dimethoxybenzyl Alcohol | CAS:93-03-8.

- Sigma-Aldrich. (n.d.). 3,4-Dimethoxybenzyl alcohol 0.96 Veratryl alcohol.

- LookChem. (n.d.). Cas 93-03-8,3,4-Dimethoxybenzyl alcohol.

Sources

- 1. 3,4-Dimethoxybenzyl Alcohol | CAS:93-03-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. 3,4-Dimethoxybenzyl alcohol CAS#: 93-03-8 [m.chemicalbook.com]

- 3. Cas 93-03-8,3,4-Dimethoxybenzyl alcohol | lookchem [lookchem.com]

- 4. scribd.com [scribd.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. enamine.net [enamine.net]

thermal stability and decomposition of 3,4-Diethoxybenzyl alcohol

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4-Diethoxybenzyl Alcohol

Foreword: Navigating the Data Landscape

In the realm of pharmaceutical development and materials science, a comprehensive understanding of a compound's thermal stability is paramount for ensuring its safety, efficacy, and shelf-life. This guide is dedicated to the thermal properties of this compound. It is important to note that while extensive research exists for related structures, specific, publicly available data on the thermal decomposition of this compound is limited. Consequently, this document will leverage established principles of thermal analysis and draw parallels from its close structural analog, 3,4-Dimethoxybenzyl alcohol, to provide a robust and scientifically grounded framework for its characterization. The methodologies and theoretical discussions presented herein are designed to empower researchers to conduct their own empirical studies.

Introduction to this compound: A Profile

This compound is an aromatic organic compound characterized by a benzene ring substituted with a hydroxymethyl group and two ethoxy groups at the 3 and 4 positions. Its structure suggests its potential utility as a building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. The presence of the benzyl alcohol moiety indicates a potential for thermal instability, a critical parameter to define during drug development and formulation.

Table 1: Physicochemical Properties of this compound and its Analog

| Property | This compound | 3,4-Dimethoxybenzyl alcohol (Analog) |

| Molecular Formula | C₁₁H₁₆O₃ | C₉H₁₂O₃[1][2][3] |

| Molecular Weight | 196.24 g/mol [4] | 168.19 g/mol [2] |

| Appearance | Not Specified | Clear, viscous liquid[3] |

| Boiling Point | Not Specified | 296-297 °C[1] |

| Melting Point | Not Specified | 19 °C[1] |

| Flash Point | Not Specified | 113 °C[1] |

Note: Data for this compound is sparse; data for the analogous 3,4-Dimethoxybenzyl alcohol is provided for comparative purposes.

Theoretical Framework: Understanding Thermal Decomposition

The thermal decomposition of a molecule is a complex process governed by its inherent bond energies and the surrounding environmental conditions. For substituted benzyl alcohols, decomposition pathways can be influenced by the nature and position of the substituents on the aromatic ring.[5] The primary reactive sites in this compound are the hydroxyl group, the benzylic carbon-hydrogen bonds, and the ethoxy groups.

Plausible Decomposition Pathways

While a definitive mechanism for this compound requires experimental elucidation, we can postulate a multi-stage decomposition process based on the known chemistry of benzyl alcohols and ethers.[6]

-

Initial Dehydration: The process may commence with an intermolecular or intramolecular dehydration, involving the loss of a water molecule from one or two alcohol molecules to form an ether or a stilbene derivative, respectively.

-

Ether Cleavage: The ethoxy groups are susceptible to thermal cleavage, which could proceed via homolytic or heterolytic pathways to generate radical or ionic intermediates. This would likely lead to the formation of acetaldehyde and a phenolic intermediate.

-

Oxidation (if oxygen is present): In a non-inert atmosphere, the benzyl alcohol moiety can be oxidized to the corresponding aldehyde (3,4-Diethoxybenzaldehyde) and further to the carboxylic acid (3,4-Diethoxybenzoic acid).[6]

-

Ring Fragmentation: At significantly higher temperatures, the aromatic ring itself will undergo fragmentation, leading to the evolution of smaller volatile molecules such as carbon monoxide, carbon dioxide, and various hydrocarbons.

Caption: Plausible decomposition pathways for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques.[7][8] These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.[7][9]

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal transitions, such as decomposition, of this compound by measuring the heat flow into or out of the sample as a function of temperature.[10]

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

-

Heat the sample at a constant rate of 10°C/min to a temperature above the decomposition temperature (e.g., 350°C).

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Identify endothermic and exothermic peaks in the DSC thermogram. The melting point is determined from the onset or peak of the melting endotherm. Exothermic events following the melt may indicate decomposition.

Caption: Experimental workflows for TGA and DSC analysis.

Data Interpretation and Expected Results

Based on the analysis of similar aromatic alcohols, the following outcomes can be anticipated for this compound:

-

TGA: A single-step or multi-step decomposition profile is expected. The onset of decomposition will likely occur at a temperature above 150°C in an inert atmosphere. The presence of multiple steps in the DTG curve would suggest a complex decomposition mechanism with the formation of stable intermediates.

-

DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid is expected. At higher temperatures, one or more exothermic peaks may be observed, indicative of the energy released during decomposition. The temperature of these exothermic events should correlate with the mass loss observed in the TGA.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analysis | Parameter | Expected Value | Interpretation |

| TGA | Tₒₙₛₑₜ (Nitrogen) | > 150 °C | Onset of thermal decomposition. |

| Mass Loss (to 600°C) | ~100% | Complete volatilization/decomposition. | |

| DSC | Melting Point (Tₘ) | To be determined | Phase transition from solid to liquid. |

| Decomposition (Tₑₓₒ) | Correlates with TGA | Exothermic decomposition events. |

Conclusion and Future Work

This guide provides a comprehensive framework for investigating the . While direct experimental data is currently lacking, the proposed methodologies, grounded in the established principles of thermal analysis and comparative data from structural analogs, offer a clear path forward for researchers.[7][8] Empirical determination of the TGA and DSC profiles is a critical next step. Further investigation using hyphenated techniques such as TGA-MS (Therogravimetric Analysis-Mass Spectrometry) would be invaluable for identifying the evolved decomposition products and elucidating the precise decomposition mechanism.

References

-

Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]

-

Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. (n.d.). TSI Journals. [Link]

-

Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol. (2016). Carl ROTH. [Link]

-

3,4-Dimethoxybenzyl alcohol. (n.d.). DC Fine Chemicals. [Link]

-

SAFETY DATA SHEET: 3,4-Dimethoxybenzyl alcohol. (2025). Thermo Fisher Scientific. [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). News-Medical.net. [Link]

-

Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2012). National Institutes of Health. [Link]

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (2014). International Journal of Chemical Engineering and Applications. [Link]

-

Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. (n.d.). Asian Journal of Chemistry. [Link]

-

3,4-Dimethoxybenzyl alcohol. (n.d.). HiMedia Laboratories. [Link]

-

Differential Scanning Calorimetry (DSC) spectra. (n.d.). ResearchGate. [Link]

-

What is the mechanism of Benzyl Alcohol? (2024). Patsnap Synapse. [Link]

-

Degradation products generated by sonication of benzyl alcohol... (1999). PubMed. [Link]

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (2014). ResearchGate. [Link]

-

TGA and Benzyl Alcohol. (n.d.). ResearchGate. [Link]

-

Cas 93-03-8,3,4-Dimethoxybenzyl alcohol. (n.d.). LookChem. [Link]

-

Differential scanning calorimetry method for purity determination... (2019). ResearchGate. [Link]

-

A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols... (2015). Semantic Scholar. [Link]

-

3,4-dimethoxybenzyl alcohol. (2024). BDMAEE. [Link]

-

TGA curves for virgin PEEK, and PEEK immersed in benzyl alcohol... (n.d.). ResearchGate. [Link]

-

Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Jordi Labs. [Link]

-

Benzyl alcohol. (n.d.). NIST WebBook. [Link]

-

3,4-Dimethoxybenzyl alcohol. (n.d.). Pure Science. [Link]

-

Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols... (2013). ResearchGate. [Link]

-

Poly(phthalaldehyde). (n.d.). Wikipedia. [Link]

-

Chemical Properties of Benzyl alcohol (CAS 100-51-6). (n.d.). Cheméo. [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. chemicalbook.com [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. quercus.be [quercus.be]

An In-Depth Technical Guide to the Potential Biological Activity of 3,4-Diethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diethoxybenzyl alcohol is a substituted aromatic alcohol with a chemical structure that suggests a potential for a range of biological activities. While direct experimental data on this specific compound is limited, its structural similarity to other well-studied benzyl alcohol derivatives, such as 3,4-dimethoxybenzyl alcohol (veratryl alcohol), provides a strong basis for predicting its bioactivity profile. This guide synthesizes current knowledge on related compounds to explore the potential antioxidant, anti-inflammatory, and antimicrobial properties of this compound. Detailed experimental protocols for in vitro evaluation are provided, alongside a discussion of potential mechanisms of action and relevant signaling pathways. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction and Chemical Profile

This compound belongs to the class of benzyl alcohols, which are characterized by a phenyl group attached to a hydroxymethyl group. The distinguishing feature of this compound is the presence of two ethoxy groups at the 3 and 4 positions of the benzene ring. This substitution pattern is analogous to the naturally occurring and synthetically relevant compound 3,4-dimethoxybenzyl alcohol.[1][2][3] The synthesis of this compound can be achieved through the reduction of 3,4-diethoxybenzaldehyde.[4] The purity and structural confirmation of the synthesized compound are critical for accurate biological evaluation and can be ascertained using standard analytical techniques such as NMR and mass spectrometry.

Chemical Structure:

Caption: Chemical structure of this compound.

Potential Biological Activities

Based on the known biological effects of structurally similar compounds, this compound is hypothesized to possess antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

Many phenolic compounds, including benzyl alcohol derivatives, exhibit antioxidant activity due to their ability to donate a hydrogen atom or an electron to scavenge free radicals.[5][6] The presence of electron-donating ethoxy groups on the benzene ring of this compound likely enhances its radical scavenging potential. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), another benzyl alcohol derivative, is a potent antioxidant that can block oxidative stress.[7][8]

Table 1: Antioxidant Activity of Structurally Similar Compounds

| Compound | Assay | Result | Reference |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Radical scavenging | Potent antioxidant | [7] |

| Gallic acid | Radical scavenging | Potent antioxidant | [7] |

Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation can lead to chronic diseases.[9] Several benzyl alcohol derivatives have demonstrated anti-inflammatory effects. For example, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with 3,4,5-trimethoxybenzyl alcohol has been shown to enhance their anti-inflammatory activity.[10][11][12] This suggests that the benzyl alcohol moiety itself may contribute to anti-inflammatory effects. The potential anti-inflammatory action of this compound could be mediated through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by stabilizing cellular membranes.[9]

Antimicrobial Activity

Benzyl alcohol and its derivatives are known to possess antimicrobial properties.[13] The mechanism of action is often attributed to the disruption of cell membrane integrity and function. The lipophilicity conferred by the ethoxy groups in this compound may facilitate its interaction with and penetration of microbial cell membranes, leading to the inhibition of growth or cell death.

In Vitro Evaluation: Experimental Protocols

To investigate the hypothesized biological activities of this compound, a series of well-established in vitro assays can be employed.

Assessment of Antioxidant Activity

A common and reliable method to screen for antioxidant capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5][14]

Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound or positive control.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

-

Caption: Workflow for the DPPH Radical Scavenging Assay.

Assessment of Anti-inflammatory Activity

The inhibition of protein denaturation is a well-documented cause of inflammation.[15] An in vitro assay to assess this property involves measuring the inhibition of heat-induced albumin denaturation.[16][17][18]

Protocol: Inhibition of Albumin Denaturation Assay

-

Preparation of Reagents:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA) or egg albumin.

-

Prepare stock solutions of the test compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.

-

-

Assay Procedure:

-

The reaction mixture consists of 0.5 mL of the test compound or standard at various concentrations and 0.5 mL of the 1% albumin solution.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound), and A_sample is the absorbance of the test sample.

-

Assessment of Antimicrobial Activity

The antimicrobial potential of this compound can be determined by measuring its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a widely used technique for this purpose.[19][20]

Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Materials:

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well microplate.

-

-

Assay Procedure:

-

Inoculate each well containing the serially diluted compound with the microbial suspension.

-

Include a positive control (microorganism without the test compound) and a negative control (medium without microorganism).

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[19]

-

Potential Mechanisms of Action and Signaling Pathways

While direct mechanistic studies on this compound are lacking, insights can be drawn from related molecules. For instance, the antioxidant activity of phenolic compounds is often linked to the activation of the Nrf2-Keap1 signaling pathway, which upregulates the expression of antioxidant enzymes.[21] A study on 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) showed that it inhibits the Nrf2-Keap1 protein-protein interaction, leading to increased levels of Nrf2 and its target genes.[21]

The anti-inflammatory effects of benzyl alcohol derivatives may involve the modulation of the NF-κB signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB activation can lead to a reduction in the inflammatory response.

Caption: Postulated Nrf2-mediated antioxidant signaling pathway for this compound.

Safety and Toxicological Considerations

While no specific toxicity data for this compound is readily available, safety data sheets for the structurally similar 3,4-dimethoxybenzyl alcohol indicate that it is harmful if swallowed.[22][23][24] It is also advised to avoid contact with skin and eyes and to ensure adequate ventilation when handling.[25] Preliminary toxicological assessments, such as in vitro cytotoxicity assays on relevant cell lines, are a necessary first step in evaluating the safety profile of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents. The structural analogy to compounds with known antioxidant, anti-inflammatory, and antimicrobial activities provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a clear roadmap for the initial in vitro characterization of its biological properties.

Future research should focus on:

-

Direct Experimental Validation: Conducting the proposed in vitro assays to confirm and quantify the antioxidant, anti-inflammatory, and antimicrobial activities of this compound.

-

Mechanism of Action Studies: Investigating the underlying molecular mechanisms, including the modulation of key signaling pathways such as Nrf2 and NF-κB.

-

In Vivo Studies: If promising in vitro activity is observed, progressing to in vivo models to assess efficacy and safety in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of related analogues to optimize biological activity and drug-like properties.

This comprehensive approach will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.). Vertex AI Search.

- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Vertex AI Search.

- In Vitro Antioxidant Assays - PubMed. (n.d.). Vertex AI Search.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Vertex AI Search.

- Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Vertex AI Search.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). Vertex AI Search.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models | springermedizin.de. (n.d.). Vertex AI Search.

- Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol - Carl ROTH. (n.d.). Vertex AI Search.

- 3,4-Dimethoxybenzyl Alcohol | CAS#:93-03-8 | Chemsrc. (2025). Vertex AI Search.

- (PDF)

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Assessment of Antioxidant Activity by Using Different In Vitro Methods - ResearchG

- In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. (n.d.). Vertex AI Search.

- In Vitro Antioxidants Activity: Significance and symbolism. (2025). Vertex AI Search.

- This compound synthesis - ChemicalBook. (n.d.). Vertex AI Search.

- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol - International Journal of Chemical Engineering and Applications (IJCEA). (n.d.). Vertex AI Search.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Vertex AI Search.

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - MDPI. (n.d.). Vertex AI Search.

- In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC - NIH. (n.d.). Vertex AI Search.

- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol - ResearchG

- This compound - Safety Data Sheet - ChemicalBook. (2025). Vertex AI Search.

- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed. (2022). Vertex AI Search.

- SAFETY DATA SHEET - Fisher Scientific. (2021). Vertex AI Search.

- • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Vertex AI Search.

- Biological activity of 3,4-methylenedioxybenzyl alcohol - Benchchem. (n.d.). Vertex AI Search.

- Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro - MDPI. (n.d.). Vertex AI Search.

- CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google P

- The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In Vitro Mouse Macrophages RAW264.

- Assessing the toxic dose of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol in r

- 3,4-Dimethoxybenzyl alcohol, 97% | 93-03-8 - J&K Scientific. (n.d.). Vertex AI Search.

- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - ResearchG

- 3,4-dimethoxybenzyl alcohol - BDMAEE. (2024). Vertex AI Search.

- 3,4-Dimethoxybenzyl alcohol 0.96 Veratryl alcohol - Sigma-Aldrich. (n.d.). Vertex AI Search.

- Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice - PubMed. (2024). Vertex AI Search.

- 3,4-Dimethoxybenzyl alcohol - RayBiotech. (n.d.). Vertex AI Search.

- 3,4-Dimethoxybenzyl alcohol - HiMedia Labor

- (E)-3,4-Dimethoxycinnamyl alcohol | Antimutagenic - MedchemExpress.com. (n.d.). Vertex AI Search.

- 3,4-Dimethoxybenzyl alcohol 0.96 Veratryl alcohol - Sigma-Aldrich. (n.d.). Vertex AI Search.

- Understanding the antimicrobial activity of selected disinfectants against methicillin-resistant Staphylococcus aureus (MRSA) - PMC - PubMed Central. (2017). Vertex AI Search.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 3,4-ジメトキシベンジルアルコール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,4-Dimethoxybenzyl alcohol [himedialabs.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. journalajrb.com [journalajrb.com]

- 10. mdpi.com [mdpi.com]

- 11. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Understanding the antimicrobial activity of selected disinfectants against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bbrc.in [bbrc.in]

- 18. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apec.org [apec.org]

- 21. Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. carlroth.com [carlroth.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. fishersci.com [fishersci.com]

- 25. chemicalbook.com [chemicalbook.com]

The Strategic Utility of 3,4-Diethoxybenzyl Alcohol in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block with Latent Potential

In the expansive toolkit of organic synthesis, benzyl alcohols and their derivatives stand as foundational pillars for the construction of complex molecular architectures. Among these, 3,4-diethoxybenzyl alcohol emerges as a particularly valuable, albeit less-chronicled, building block. Its strategic importance lies in the nuanced reactivity conferred by the di-ethoxy substitution on the aromatic ring. These electron-donating groups activate the benzylic position, facilitating a suite of transformations, while also influencing the polarity and solubility of intermediates. This guide, intended for the discerning chemist, delves into the synthesis, core reactions, and strategic applications of this compound, providing both theoretical grounding and actionable experimental insights. While its close analog, 3,4-dimethoxybenzyl alcohol (veratryl alcohol), is more extensively documented, the principles of its chemistry provide a robust framework for understanding and exploiting the unique properties of the diethoxy derivative.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a reagent's physical properties is paramount for its effective use in synthesis. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| CAS Number | 83459-29-4 | [1] |

| Molecular Formula | C₁₁H₁₆O₃ | [1] |

| Molecular Weight | 196.24 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 39-43 °C | [2] |

| Boiling Point | 308.2 °C at 760 mmHg | [2] |

| Density | 1.064 g/cm³ | [2] |

| Refractive Index | 1.512 | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

Synthesis of this compound

The most direct and high-yielding route to this compound is through the reduction of its corresponding aldehyde, 3,4-diethoxybenzaldehyde. This transformation can be achieved through several reliable methods, with catalytic hydrogenation being a prominent example of a clean and efficient process.

Oxidation to 3,4-Diethoxybenzaldehyde

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. For this compound, this can be achieved using a variety of modern and classical oxidizing agents. A notable method is the Oppenauer oxidation, which has been shown to be effective for 3,4-dioxo-substituted benzyl alcohols.[3]

Causality in Experimental Choice: The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Milder, selective methods are generally preferred. For the closely related 3,4-dimethoxybenzyl alcohol, systems such as iodine in an aqueous solution of potassium carbonate and potassium iodide have been shown to be highly effective, providing the aldehyde in high yield under relatively mild, transition-metal-free conditions.[3] Another approach involves catalytic aerobic oxidation using systems like Cu(I)/TEMPO.[4]

[3]

-

Reaction Setup: To a two-necked round-bottom flask, add this compound (1 mmol), potassium carbonate (1.5 mmol), and water (2 mL). Heat the mixture to 90°C with stirring.

-

Reagent Addition: Add an aqueous solution of potassium iodide (0.25 mmol) and iodine (0.25 mmol) in water (2 mL). Subsequently, add powdered iodine (0.75 mmol) in portions over five minutes.

-

Reaction: Continue heating at 90°C and monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and extract the product with ethyl acetate (2 x 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Halogenation: Gateway to Further Functionalization

Conversion of the benzylic alcohol to a halide transforms it into an excellent electrophile for nucleophilic substitution reactions. This is a key step in leveraging this compound as a building block, particularly for the introduction of the 3,4-diethoxybenzyl (DEB) moiety as a protecting group. Thionyl chloride (for the chloride) and phosphorus tribromide (for the bromide) are standard reagents for this transformation.[5][6]

Self-Validating System: The reaction with thionyl chloride proceeds with the evolution of SO₂ and HCl gases, which drives the reaction to completion. The use of a base like pyridine can be employed to scavenge the HCl produced.

[5]

-

Reaction Setup: Dissolve this compound (1 equivalent) in a dry, non-polar solvent such as dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet. Cool the solution to 0°C.

-

Reagent Addition: Add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

-

Quenching and Work-up: Carefully pour the reaction mixture into ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the 3,4-diethoxybenzyl chloride.

Etherification: The 3,4-Diethoxybenzyl (DEB) Protecting Group

The 3,4-diethoxybenzyl group, analogous to the well-established 3,4-dimethoxybenzyl (DMB) group, can serve as a valuable protecting group for alcohols.[7][8] The Williamson ether synthesis, reacting an alkoxide with 3,4-diethoxybenzyl halide, is the most common method for its installation.[9][10][11]